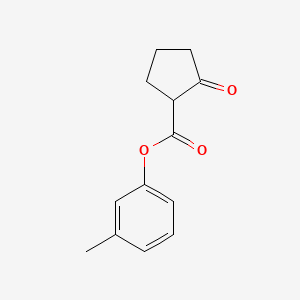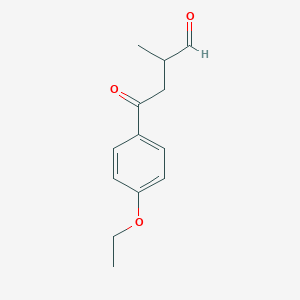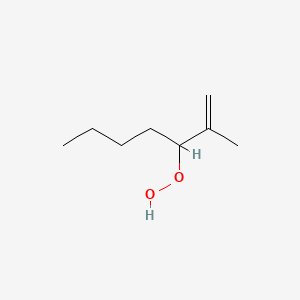silyl}phenyl)(dimethyl)silanol CAS No. 142754-49-2](/img/structure/B12540221.png)
(4-{Bis[3-(dimethylamino)propyl](methyl)silyl}phenyl)(dimethyl)silanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol: is a complex organosilicon compound It features a phenyl group substituted with a bis(dimethylamino)propyl(methyl)silyl group and a dimethylsilanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol typically involves multiple steps One common approach is the hydrosilylation of a phenylacetylene derivative with a silyl hydride in the presence of a platinum catalyst
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes using specialized reactors to ensure efficient mixing and temperature control. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon centers, leading to the formation of silanols and siloxanes.
Reduction: Reduction reactions can target the phenyl ring or the silicon centers, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under mild conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced phenyl derivatives and silanes.
Substitution: Functionalized derivatives with various substituents on the amino groups.
科学的研究の応用
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its ability to modify surface properties and improve material stability.
Biology and Medicine:
Drug Delivery: The compound’s unique structure allows it to be used in the design of drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Biocompatibility: Its biocompatible nature makes it suitable for use in biomedical implants and devices.
Industry:
Coatings and Adhesives: The compound is utilized in the formulation of high-performance coatings and adhesives, providing enhanced durability and resistance to environmental factors.
Electronics: It is employed in the production of electronic components, such as semiconductors and insulators, due to its excellent thermal and electrical properties.
作用機序
The mechanism by which (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol exerts its effects is primarily through its interaction with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic reactions. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing the activity of enzymes and other biological molecules.
Molecular Targets and Pathways:
Transition Metals: The compound acts as a ligand, stabilizing metal centers and enhancing their catalytic activity.
Enzymes: It can modulate enzyme activity through redox interactions, affecting metabolic pathways and cellular processes.
類似化合物との比較
- (4-{Bis3-(dimethylamino)propylsilyl}phenyl)trimethylsilane
- (4-{Bis3-(dimethylamino)propylsilyl}phenyl)dimethylsilane
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the substituents attached to the silicon centers. The presence of different alkyl or silyl groups can significantly influence their reactivity and applications.
- Reactivity: The unique combination of dimethylamino and silanol groups in (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol provides distinct reactivity patterns, making it more versatile in certain applications compared to its analogs.
特性
CAS番号 |
142754-49-2 |
|---|---|
分子式 |
C19H38N2OSi2 |
分子量 |
366.7 g/mol |
IUPAC名 |
3-[3-(dimethylamino)propyl-[4-[hydroxy(dimethyl)silyl]phenyl]-methylsilyl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H38N2OSi2/c1-20(2)14-8-16-24(7,17-9-15-21(3)4)19-12-10-18(11-13-19)23(5,6)22/h10-13,22H,8-9,14-17H2,1-7H3 |
InChIキー |
ROICXBFLZCRGAF-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC[Si](C)(CCCN(C)C)C1=CC=C(C=C1)[Si](C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)



![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)
![(2R)-2-[4-(2-hydroxyethoxy)phenoxy]-2-methylbutanoic acid](/img/structure/B12540172.png)

![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B12540184.png)
![1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-](/img/structure/B12540199.png)
![3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid](/img/structure/B12540201.png)


